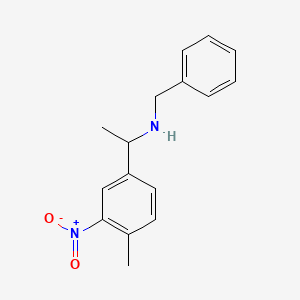

N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine

Description

N-Benzyl-1-(4-methyl-3-nitrophenyl)ethanamine is a secondary amine featuring a benzyl group attached to the nitrogen atom and a substituted phenyl ring (4-methyl-3-nitrophenyl) on the ethanamine backbone. The 3-nitro and 4-methyl substituents on the aromatic ring impart unique electronic and steric properties, making this compound of interest in medicinal chemistry and material science.

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine |

InChI |

InChI=1S/C16H18N2O2/c1-12-8-9-15(10-16(12)18(19)20)13(2)17-11-14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3 |

InChI Key |

UVEDVCHBFAKQMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)NCC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine typically involves the following steps:

Nitration: The starting material, 4-methylacetophenone, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-methyl-3-nitroacetophenone.

Reduction: The nitro group in 4-methyl-3-nitroacetophenone is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-methyl-3-aminoacetophenone.

Benzylation: The amine group in 4-methyl-3-aminoacetophenone is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding nitro and carbonyl derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro and carbonyl derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituents on the aromatic ring significantly influence reactivity, solubility, and biological interactions:

Physicochemical Properties

Key spectral data from analogues provide benchmarks for the target compound:

- IR Spectroscopy: Nitro groups exhibit peaks at ~1331–1520 cm⁻¹ (C-NO₂ stretching) . Methyl groups show C-H stretches near 2960 cm⁻¹.

- NMR Spectroscopy :

- HRMS : Mass accuracy within 1.8 ppm error (e.g., [M+H]+ = 248.1394 for a benzyl-naphthyl analogue ).

Q & A

Q. What are the recommended synthetic routes for N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via reductive amination or alkylation. For example:

- Reductive amination : React 4-methyl-3-nitrobenzaldehyde with benzylamine in the presence of a reducing agent (e.g., NaBHCN) in methanol under inert atmosphere .

- Alkylation : Use 2-(4-methyl-3-nitrophenyl)ethyl bromide with benzylamine in THF, catalyzed by KCO at reflux (~80°C) .

- Key factors : Temperature control (prevents nitro-group reduction), solvent polarity (THF enhances nucleophilicity), and inert atmosphere (avoids oxidation of intermediates) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 285.1) and isotopic patterns .

- HPLC : Reverse-phase C18 column with UV detection (λ~254 nm) to assess purity (>98%) .

Q. What are the stability considerations for long-term storage?

- Methodological Answer :

- Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .

- Stability tests : Monitor via periodic HPLC over 6–12 months; degradation products (e.g., nitro-reduction byproducts) indicate compromised stability .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro/methyl groups) influence biological activity or receptor binding?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Experimental design : Compare analogs (e.g., 3-nitro vs. 4-nitro isomers) in receptor-binding assays (e.g., dopamine/serotonin transporters) .

Q. What advanced analytical methods resolve contradictions in reported physicochemical data (e.g., logP discrepancies)?

- Methodological Answer :

- LogP determination : Use shake-flask method (experimental) vs. computational tools (e.g., XLogP3). Discrepancies arise from solvent polarity and measurement protocols .

- Thermogravimetric Analysis (TGA) : Quantify hygroscopicity, which may alter apparent solubility and logP values .

Q. How can in silico modeling predict metabolic pathways or toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism (e.g., nitro-reduction to amine metabolites) .

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxicophores .

Q. What strategies optimize enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA column with hexane:isopropanol (90:10) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to achieve >95% ee .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.